

# Preclinical Profile of AT-9010 Tetrasodium: A Technical Overview of its Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the orally administered guanosine nucleotide prodrug bemnifosbuvir (also known as AT-527).[1][2] It has demonstrated potent antiviral activity against several RNA viruses, including a notable efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. [2][3] This technical guide provides an in-depth overview of the preclinical data on the activity of AT-9010 tetrasodium, with a focus on its mechanism of action, quantitative antiviral potency, and the experimental methodologies used in its evaluation.

### **Metabolic Activation of the Prodrug**

AT-527 is a double prodrug of a guanosine nucleotide analog designed to efficiently deliver the active metabolite, AT-9010, into target cells.[4] The metabolic activation of AT-527 is a multistep intracellular process involving several host enzymes. The putative metabolic pathway begins with the hydrolysis of the phosphoramidate moiety.[5][6] This process is catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), which leads to the formation of an L-alanyl intermediate. Subsequently, the amino acid moiety is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1).[5][6] The resulting monophosphate metabolite is then further phosphorylated by host kinases to the active triphosphate form, AT-9010.[4]





Click to download full resolution via product page

Metabolic activation pathway of the prodrug AT-527 to its active triphosphate form, AT-9010.

## **Dual Mechanism of Action Against SARS-CoV-2**

AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery by targeting two essential enzymatic activities of the viral RNA-dependent RNA polymerase (RdRp), also known as nsp12.

- RdRp Inhibition via Chain Termination: AT-9010 acts as a competitive substrate for the
  natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by
  the RdRp. Upon incorporation, the modified sugar moiety of AT-9010 prevents the addition of
  the next nucleotide, leading to immediate chain termination of viral RNA synthesis.
- NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the nucleotidyltransferase activity of the NiRAN domain, which is essential for viral replication.





Click to download full resolution via product page

Dual inhibitory action of AT-9010 on the SARS-CoV-2 RdRp and NiRAN domains.

## **Quantitative Data on Antiviral Activity**

The following tables summarize the key quantitative data from preclinical studies of AT-527 and its active metabolite, AT-9010.



| Compou   | Assay                                         | Cell Line                            | Virus                               | EC50<br>(μM) | EC90<br>(μM)                                   | CC50<br>(μM)   | Selectivit<br>y Index<br>(CC50/E<br>C50) |  |
|----------|-----------------------------------------------|--------------------------------------|-------------------------------------|--------------|------------------------------------------------|----------------|------------------------------------------|--|
| AT-511   | Cytopathi<br>c Effect<br>(CPE)                | BHK-21                               | HCoV-<br>229E                       | 1.8 ± 0.3    | -                                              | >100           | >55                                      |  |
| AT-511   | Antiviral<br>Assay                            | Normal Human Airway Epithelial Cells | SARS-<br>CoV-2                      | -            | 0.47                                           | >100           | >212                                     |  |
|          |                                               |                                      |                                     |              |                                                |                |                                          |  |
| Compound | Cell Line                                     |                                      | Incubation<br>Concentration<br>(μΜ) |              | Intracellular<br>9010<br>Concentration<br>(µM) | Half-          | ·life (hours)                            |  |
| AT-511   | Normal Human<br>Bronchial<br>Epithelial Cells |                                      | 10                                  |              | 698 ± 15                                       | ± 15 ≥ 38      |                                          |  |
| AT-511   | Normal Human<br>Nasal Epithelial<br>Cells     |                                      | 10                                  |              | 236 ± 14                                       | ± 14 ≥ 38      |                                          |  |
| AT-511   | MRC-5 (Human<br>Lung Fibroblast)              |                                      | 10                                  |              | Minimal<br>formation                           | Not Determined |                                          |  |
| AT-511   | Huh-7                                         |                                      | 10                                  |              | 182 ± 6<br>(pmol/106 ce                        | Not [          | Not Determined                           |  |

# **Experimental Protocols**In Vitro Antiviral Activity Assays



Cytopathic Effect (CPE) Assay (for HCoV-229E): Baby hamster kidney (BHK-21) cells were acutely infected with HCoV-229E and concurrently treated with serial dilutions of AT-511. After a 3-day incubation period, the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50% (EC50) was determined. Cytotoxicity (CC50) was assessed in parallel by treating uninfected cells with the compound and measuring cell viability using a neutral red uptake assay.[4]

SARS-CoV-2 Antiviral Assay in Human Airway Epithelial (HAE) Cells: Normal human airway epithelial cells were used to assess the antiviral activity of AT-511 against SARS-CoV-2. The concentration of the compound that inhibited viral replication by 90% (EC90) was determined. Cytotoxicity was also evaluated in these cells.[2]

#### **Intracellular Metabolite Formation Studies**

Primary human cells from the respiratory tract, including normal human bronchial and nasal epithelial cells, as well as cell lines like MRC-5 and Huh-7, were incubated with 10  $\mu$ M of AT-511.[4] Following an incubation period (e.g., 8 hours), the cells were harvested, and intracellular concentrations of the active triphosphate metabolite, AT-9010, were quantified using an appropriate analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS). The half-life of intracellular AT-9010 was also determined in the primary respiratory cells.[2][4]

## RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

While a specific protocol for AT-9010 is not detailed in the provided results, a general approach for assessing RdRp inhibition by nucleotide analogs involves a primer extension assay.[7]

- Assay Principle: A fluorescently labeled RNA primer is annealed to a longer RNA template.
   The SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8) is added along with a mixture of natural nucleotide triphosphates (NTPs) and the inhibitor (AT-9010).
- Procedure: The polymerase reaction is allowed to proceed for a defined period. The reaction
  is then stopped, and the RNA products are denatured and separated by size using gel
  electrophoresis (e.g., urea-PAGE).



 Data Analysis: The extent of primer extension in the presence of the inhibitor is compared to the control (no inhibitor). A reduction in the synthesis of full-length product and the appearance of shorter, terminated products indicate inhibition of the RdRp. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) can be calculated.

#### **NiRAN Domain Inhibition Assay**

The inhibitory activity of AT-9010 on the NiRAN domain can be assessed through various biochemical assays, such as a thermal shift stability assay or an nsp9 RNAylation inhibition assay.[8]

- Thermal Shift Stability Assay: The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). The SARS-CoV-2 nsp12 protein is incubated with the test compound (AT-9010), and the change in Tm (ΔTm) is measured using a technique like differential scanning fluorimetry. An increase in Tm indicates binding of the compound to the protein.
- nsp9 RNAylation Inhibition Assay: The NiRAN domain catalyzes the transfer of a nucleotide
  to the N-terminus of the nsp9 protein (RNAylation). The assay involves incubating nsp12,
  nsp9, and a triphosphorylated RNA oligomer in the presence of varying concentrations of the
  inhibitor (AT-9010). The reaction products are then analyzed by SDS-PAGE to observe the
  shift in the molecular weight of nsp9 upon RNAylation. A decrease in the RNAylated nsp9
  product indicates inhibition of the NiRAN domain.

### Conclusion

The preclinical data for **AT-9010 tetrasodium**, the active metabolite of bemnifosbuvir (AT-527), demonstrates a potent and dual-mechanism of action against SARS-CoV-2. It effectively inhibits the viral RNA-dependent RNA polymerase and the NiRAN domain, leading to the termination of viral RNA synthesis. The prodrug, AT-527, facilitates the efficient intracellular delivery of AT-9010, achieving high and sustained concentrations in primary human airway epithelial cells, a key site of SARS-CoV-2 infection. These favorable preclinical characteristics have supported its clinical development as a potential oral antiviral therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pangenotypic activity against hepatitis C virus PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of AT-9010 Tetrasodium: A Technical Overview of its Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13893517#preclinical-data-on-at-9010-tetrasodium-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com